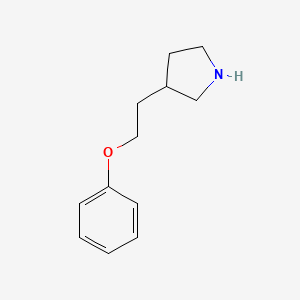

3-(2-Phenoxyethyl)pyrrolidine

Vue d'ensemble

Description

3-(2-Phenoxyethyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Pyrrolidine derivatives have been reported to interact with various targets, including hdac2 and phb2 . The role of these targets is significant in various biological processes, including gene expression and protein function.

Mode of Action

It’s known that pyrrolidine derivatives can interact with their targets in a specific manner, leading to changes in the target’s function . For instance, the introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors .

Biochemical Pathways

Pyrrolidine derivatives have been associated with various biochemical pathways . For example, the tetramic acid moiety of some pyrrolidine derivatives is formed on an atypical NRPS module constituted by two discrete proteins .

Pharmacokinetics

It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . For instance, the introduction of a methyl group at C-3 of the pyrrolidine ring can prevent metabolic instability, conferring better pharmacokinetic profiles than the parent 3-hydroxy compounds .

Result of Action

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Activité Biologique

3-(2-Phenoxyethyl)pyrrolidine is a pyrrolidine derivative that has garnered attention for its potential biological activities. With a molecular formula of C12H17NO and a molecular weight of 191.27 g/mol, this compound is part of a broader class of pyrrolidine derivatives known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, antifungal, and anticancer activities . This article delves into the biological activities associated with this compound, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Pyrrolidine derivatives have been shown to modulate the activity of histone deacetylases (HDACs) and other proteins involved in cellular signaling pathways. These interactions can lead to significant changes in cellular functions, influencing processes such as apoptosis, inflammation, and cell proliferation.

Key Mechanisms:

- HDAC Inhibition: Inhibition of HDACs can lead to increased acetylation of histones, affecting gene expression related to cell cycle regulation and apoptosis.

- Antioxidant Activity: The compound may scavenge free radicals, reducing oxidative stress and its associated cellular damage.

- Anti-inflammatory Effects: By modulating inflammatory pathways, it may reduce the production of pro-inflammatory cytokines.

Biological Activities

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenging free radicals and reducing oxidative stress. |

| Anti-inflammatory | Inhibition of inflammatory cytokines and mediators. |

| Antimicrobial | Exhibits activity against various bacterial and fungal strains. |

| Anticancer | Induces apoptosis in cancer cell lines through modulation of signaling pathways. |

| Neuropharmacological | Potential effects on neurotransmitter systems, influencing mood and cognitive functions. |

Case Studies

-

Anticancer Activity :

A study evaluated the antiproliferative effects of various pyrrolidine derivatives against human cancer cell lines such as HT-29 (colon cancer) and SH-SY5Y (neuroblastoma). Compounds similar to this compound demonstrated significant inhibition of cell growth, suggesting potential as anticancer agents . -

Anti-inflammatory Effects :

In a model of lipopolysaccharide (LPS)-induced acute lung injury, pyrrolidine derivatives exhibited marked reductions in inflammatory markers. This indicates that compounds like this compound could serve as therapeutic agents in managing inflammatory diseases . -

Neuroprotective Properties :

Research has indicated that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in neurodegenerative conditions where oxidative stress is a contributing factor .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application. The introduction of heteroatoms in its structure enhances solubility and bioavailability, which are essential for effective drug design. Studies indicate that modifications to the pyrrolidine ring can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties .

Applications De Recherche Scientifique

Pharmacological Applications

- Antimicrobial Activity

- Anticancer Properties

-

Anti-inflammatory Effects

- The anti-inflammatory potential of pyrrolidine derivatives has been explored extensively. Compounds derived from pyrrolidine have been shown to inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, suggesting their utility in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

-

Cholinesterase Inhibition

- Pyrrolidine derivatives, including this compound, have been identified as potential acetylcholinesterase inhibitors. This activity is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease, where enhancing acetylcholine levels can improve cognitive function .

Data Tables

| Activity | Compound | Target | Effectiveness |

|---|---|---|---|

| Antimicrobial | This compound | DNA gyrase | Effective against E. coli |

| Anticancer | Pyrrolidine derivative | HT-29 cells | IC50 = 12 µM |

| Anti-inflammatory | Pyrrolidine hybrid | Pro-inflammatory cytokines | Reduced TNF-α production |

| Cholinesterase Inhibition | Pyrrolidine-based compound | Acetylcholinesterase | IC50 = 0.029 µM |

Case Studies

-

Antimicrobial Efficacy :

A study conducted by Frejat et al. (2022) synthesized pyrrolidine derivatives and tested their antibacterial activity against various strains, revealing that certain compounds significantly inhibited bacterial growth by targeting essential enzymes involved in DNA replication . -

Anticancer Screening :

Sirin et al. (2021) reported on a series of pyrrolidine derivatives that showed promising results in antiproliferative assays against colorectal cancer cells (HT-29). The study highlighted the structure-activity relationship that could inform further drug design efforts . -

Cholinesterase Inhibition :

Research by Poyraz et al. (2023) evaluated the cholinesterase inhibitory activity of pyrrolidine derivatives, finding that specific substitutions enhanced potency against acetylcholinesterase, making these compounds candidates for Alzheimer's disease therapy .

Propriétés

IUPAC Name |

3-(2-phenoxyethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-4-12(5-3-1)14-9-7-11-6-8-13-10-11/h1-5,11,13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFWNGXFWQBXQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.